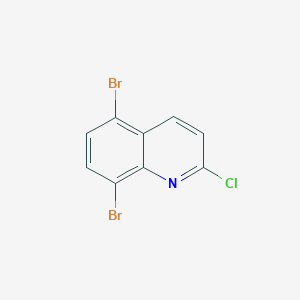

5,8-Dibromo-2-chloroquinoline

描述

Structure

3D Structure

属性

分子式 |

C9H4Br2ClN |

|---|---|

分子量 |

321.39 g/mol |

IUPAC 名称 |

5,8-dibromo-2-chloroquinoline |

InChI |

InChI=1S/C9H4Br2ClN/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H |

InChI 键 |

MZAHIVHOUXVDIY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=NC2=C(C=CC(=C21)Br)Br)Cl |

产品来源 |

United States |

Synthetic Methodologies for 5,8 Dibromo 2 Chloroquinoline and Analogues

De Novo Synthesis Approaches to the Quinoline (B57606) Core

The initial construction of the quinoline ring system can be achieved through various de novo synthetic approaches, which build the heterocyclic core from acyclic precursors. These methods offer the flexibility to introduce a wide range of substituents onto the carbocyclic and heterocyclic rings.

Condensation Reactions for Substituted Quinoline Ring Formation

A cornerstone of quinoline synthesis is the acid- or base-catalyzed condensation of anilines with carbonyl compounds. These reactions, often named after their discoverers, provide reliable routes to substituted quinolines.

Classic examples include the Combes synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines. iipseries.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org

Another fundamental method is the Friedländer synthesis , where an o-amino-substituted aromatic aldehyde or ketone is condensed with a carbonyl compound containing a reactive α-methylene group. organicreactions.org This reaction can be catalyzed by either acid or base and is particularly useful for preparing 2-substituted quinoline derivatives. organicreactions.orgpharmaguideline.com

The Skraup synthesis offers a route to quinoline itself and its derivatives through the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com The reaction is thought to proceed via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. iipseries.org

| Condensation Reaction | Reactants | Key Features |

| Combes Synthesis | Aniline and β-diketone | Acid-catalyzed, forms 2,4-disubstituted quinolines. iipseries.orgwikipedia.org |

| Friedländer Synthesis | o-aminoaryl aldehyde/ketone and a compound with an α-methylene group | Acid or base-catalyzed, versatile for various substitution patterns. organicreactions.orgpharmaguideline.com |

| Doebner-von Miller Reaction | Aniline and α,β-unsaturated carbonyl compound | Often uses a Lewis acid catalyst. iipseries.org |

| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, and an oxidizing agent | A classic method for synthesizing the parent quinoline ring. iipseries.orgpharmaguideline.com |

Vilsmeier-Haack Reaction as a Key Carbonylation Strategy

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds and can be employed in the synthesis of quinoline derivatives. ijsr.net The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group. ijsr.netchemijournal.com

This methodology is particularly relevant for the synthesis of precursors to 2-chloroquinolines. For instance, the reaction of substituted acetanilides with the Vilsmeier reagent can yield 2-chloro-3-formylquinolines. chemijournal.comchemijournal.com This transformation provides a direct route to a quinoline scaffold bearing both a chloro substituent at the 2-position and a formyl group at the 3-position, which can be further manipulated. chemijournal.com The reaction is generally efficient, proceeds under mild conditions, and often results in high yields. chemijournal.comchemijournal.com

Multicomponent Reactions in Quinoline Synthesis

Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach for the synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.orgrsc.org These reactions offer significant advantages by reducing the number of synthetic steps and purification procedures. rsc.org

Various MCRs, such as the Povarov reaction, have been successfully applied to the synthesis of diverse quinoline scaffolds. iipseries.orgrsc.org The versatility of MCRs allows for the introduction of a wide array of functional groups and substitution patterns, making it a valuable strategy for creating libraries of quinoline derivatives. rsc.orgacs.org For example, a three-component reaction of an aniline, an aldehyde, and an activated alkene can directly lead to a substituted tetrahydroquinoline, which can then be oxidized to the corresponding quinoline. acs.org

Post-Cyclization Halogenation Strategies

Once the quinoline core is constructed, the introduction of halogen atoms at specific positions is a crucial step in the synthesis of compounds like 5,8-Dibromo-2-chloroquinoline. Regioselective halogenation techniques are therefore of paramount importance.

Regioselective Bromination Techniques

The introduction of bromine atoms onto the quinoline ring can be achieved through electrophilic bromination. The regioselectivity of this reaction is influenced by the existing substituents on the ring and the reaction conditions. For the synthesis of 5,8-dibromoquinolines, a pre-existing directing group can be utilized to control the position of bromination.

For instance, the bromination of 8-hydroxyquinoline (B1678124) with two equivalents of bromine in chloroform can lead to the formation of 5,7-dibromo-8-hydroxyquinoline in excellent yield. nih.gov While this example illustrates di-bromination, achieving a 5,8-dibromo substitution pattern often requires a multi-step approach or the use of specific starting materials where the 5 and 8 positions are activated towards electrophilic attack. The use of N-bromosuccinimide (NBS) is a common method for the bromination of quinolines and can lead to polybrominated products. rsc.org Mechanistic studies suggest that these reactions can proceed through electrophilic bromination followed by dehydrogenation sequences. rsc.org

Regioselective Chlorination Techniques

The introduction of a chlorine atom at the 2-position of the quinoline ring is a common transformation. This is often achieved by the reaction of a 2-quinolone (a quinoline with a hydroxyl group at the 2-position) with a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).

For quinoline N-oxides, a regioselective C2-chlorination can be achieved using reagents such as triphenylphosphine (PPh₃) in combination with a chlorine source like trichloroacetonitrile (Cl₃CCN). researchgate.net This method has been shown to be efficient for a broad range of substrates. researchgate.net The Vilsmeier-Haack reagent, in addition to its role in formylation, can also serve as a source of chloride for the synthesis of 2-chloroquinolines from the corresponding 2-hydroxyquinolines. ijsr.net

The functionalization of chloro-substituted quinolines can also be controlled by the choice of base in metalation reactions, allowing for regioselective introduction of other functional groups. nih.gov

Sequential Introduction of Halogen Substituents

The synthesis of this compound necessitates a controlled, stepwise introduction of the halogen atoms onto the quinoline core. A plausible synthetic strategy would involve the initial formation of a dibromoquinoline intermediate, followed by the introduction of the chlorine atom at the 2-position.

One potential route begins with the bromination of quinoline. The reaction of quinoline with bromine in the presence of a Lewis acid, such as aluminum chloride, can lead to the formation of 5,8-dibromoquinoline. To achieve good yields of 5,7,8-tribromoisoquinoline, it has been shown to be necessary to first brominate 5,8-dibromoisoquinoline, not isoquinoline itself researchgate.net. Chlorination of the aluminum chloride complexes of both quinoline and isoquinoline has been shown to give very similar results to bromination researchgate.net.

Following the formation of 5,8-dibromoquinoline, the next step is the introduction of the chloro substituent at the 2-position. This can be achieved by first converting the 5,8-dibromoquinoline to its N-oxide, which then can be chlorinated at the 2-position using a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The N-oxidation activates the C2 position for nucleophilic substitution. Subsequent removal of the N-oxide function would yield the target molecule, this compound.

Alternatively, one could start with a pre-functionalized quinoline. For instance, beginning with 2-hydroxyquinoline (carbostyril), bromination could be directed to the 5 and 8 positions. The resulting 5,8-dibromo-2-hydroxyquinoline could then be converted to this compound by treatment with a chlorinating agent such as phosphorus oxychloride.

Role of Catalysts in Direct Halogenation

Direct C-H halogenation of the quinoline ring system offers a more atom-economical approach to synthesizing halogenated quinolines. This is often facilitated by transition metal catalysts, which can direct the halogenation to specific positions.

Copper Catalysis: Copper catalysts have been effectively employed for the C5 and C7 halogenation of quinolines. A simple and mild protocol utilizing copper(II) catalysts with sodium halides (NaX, where X = Cl, Br, I) allows for the direct C-H activation and halogenation, affording the desired products in moderate to good yields. Control experiments suggest that a single-electron-transfer (SET) process plays a crucial role in this transformation. For instance, 8-aminoquinoline (B160924) amides can undergo copper-promoted C5-selective bromination using alkyl bromides as the bromine source in DMSO under air.

Iron Catalysis: Iron(III) catalysts have also been shown to be effective for the highly regioselective halogenation of 8-amidoquinolines in water. This method provides 5-halogenated products in good to excellent yields. The reaction mechanism is also believed to involve a single-electron transfer (SET) process.

These catalytic methods, while not directly producing this compound in a single step, are crucial for the synthesis of various halogenated quinoline analogues and demonstrate the power of transition metals in directing regioselectivity in C-H functionalization.

Organometallic Approaches in Quinoline Synthesis

Organometallic reagents provide a powerful toolkit for the regioselective functionalization of quinoline systems, including the introduction of halogen atoms.

Magnesiation Reactions and Reactivity with Electrophiles

The direct magnesiation of polybrominated quinolines using magnesium reagents allows for the formation of Grignard reagents at specific positions. The regioselectivity of this bromine-magnesium exchange can be controlled by the choice of the magnesium reagent and the substitution pattern of the quinoline. For example, the use of sterically demanding reagents like mesitylmagnesium bromide lithium chloride (MesMgBr·LiCl) can achieve highly regioselective magnesiation.

Once formed, these magnesiated quinoline intermediates can react with a variety of electrophiles to introduce different functional groups. For instance, quenching with a source of electrophilic bromine, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, would result in the introduction of a bromine atom at the magnesiated position.

| Starting Material | Magnesiation Reagent | Position of Magnesiation | Electrophile | Product |

| 2,3-Dibromoquinoline | i-PrMgCl·LiCl | C3 | Ethyl cyanoformate | 2-Bromoquinoline-3-carboxylate |

| 2,4-Dibromoquinoline (B189380) | i-PrMgCl·LiCl | C4 | Ethyl cyanoformate | 2-Bromoquinoline-4-carboxylate |

| 2,3,4-Tribromoquinoline | MesMgBr·LiCl | C3 | Tosyl cyanide | 2,4-Dibromo-3-cyanoquinoline |

Lithium-Magnesium Reagent Applications

Mixed lithium-magnesium reagents, such as those derived from 2,2,6,6-tetramethylpiperidine (TMP), are highly effective bases for the direct deprotonation (magnesiation) of quinolines at specific C-H positions. These reagents offer excellent regioselectivity and functional group tolerance. For example, TMPMgCl·LiCl can be used for the C2-deprotonation of 3-bromoquinoline. The resulting organometallic species can then be trapped with an electrophile.

The preparation of functionalized quinolines through the magnesiation of 7-chloroquinolines using mixed lithium-magnesium intermediates has been demonstrated. These intermediates can then react with various electrophiles to yield a library of functionalized quinolines.

Transmetalation Reactions for Further Functionalization

Magnesiated quinoline intermediates can undergo transmetalation with other metal salts, such as zinc chloride (ZnCl₂) or copper cyanide (CuCN), to form more reactive or selective organometallic species. These transmetalated reagents can then participate in a wider range of coupling reactions.

For instance, a C8-magnesiated quinoline, generated via deprotonation with a magnesium bisamide, can be transmetalated with ZnCl₂. The resulting diorganozinc species can then undergo a palladium-catalyzed Negishi cross-coupling reaction with an aryl iodide to introduce an aryl group at the C8 position. Similarly, a C4-magnesiated 2-bromoquinoline can be transmetalated with CuCl·2LiCl to form an organocopper intermediate, which can then undergo further reactions like amination.

This strategy of magnesiation followed by transmetalation allows for the sequential and regioselective introduction of multiple, diverse functional groups onto the quinoline scaffold, providing access to highly complex and functionalized analogues.

Advanced Synthetic Methodologies

Modern synthetic chemistry offers advanced techniques for the synthesis of halogenated quinolines that can provide improved efficiency, selectivity, and safety.

Photocatalytic Halogenation: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. Photocatalytic methods for the halogenation of quinolines have been developed, often proceeding under mild conditions. For example, the C-3 halogenation of quinolin-4-ones can be achieved using halogenated fluorescein dyes which act as both the halogen source and the photocatalyst. This reaction proceeds via a radical pathway. Another approach involves the use of a photocatalyst like alizarin red S with FeCl₃ as a co-catalyst and potassium halides as the halogen source under visible light irradiation in water.

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. Flow processes for the synthesis of quinolines have been developed. For instance, a continuous photochemical process can be used to generate a series of quinoline products through an alkene isomerization and cyclocondensation cascade. While not specifically for this compound, the application of flow chemistry to the synthesis of halogenated heterocycles is a growing area of research and holds promise for the efficient and safe production of such compounds.

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages in terms of safety, scalability, and process control. While a specific continuous flow synthesis for this compound has not been detailed in the reviewed literature, principles from related quinoline syntheses can be applied to devise a potential scalable process.

A plausible approach would involve a multi-step flow sequence. The synthesis could commence with the construction of a suitably substituted quinoline core, followed by halogenation steps. For instance, a continuous process for quinoline formation could be adapted from photochemical or thermal cyclization reactions of appropriate precursors. rsc.orgvapourtec.com These reactions often benefit from the precise temperature and residence time control afforded by flow reactors, leading to higher yields and purities. researchgate.net

Following the formation of the quinoline skeleton, subsequent halogenation steps could be performed in-line. The introduction of the bromine atoms at the 5 and 8 positions and the chlorine atom at the 2-position would likely require distinct reaction conditions. Flow chemistry is particularly advantageous for handling hazardous reagents often used in halogenation, such as bromine and chlorinating agents, by generating and consuming them in situ, thereby minimizing risk.

A potential continuous flow setup could involve the following key stages:

Quinoline Core Synthesis: A flow reactor (e.g., a heated capillary or microreactor) would be used for the initial cyclization reaction to form the quinoline ring.

Bromination: The output from the first reactor could be directly fed into a second flow module where it is mixed with a brominating agent. The reaction temperature and residence time would be optimized to favor di-bromination at the desired positions.

Chlorination: The di-brominated intermediate would then pass into a third reactor for the introduction of the chlorine atom at the 2-position. This step might involve a different type of flow reactor, possibly a gas-liquid reactor if a gaseous chlorinating agent is used.

In-line Purification: The crude product stream could be subjected to in-line purification techniques such as liquid-liquid extraction or continuous crystallization to isolate the final product.

The table below outlines a hypothetical multi-step continuous flow synthesis for a halogenated quinoline, illustrating the potential for high throughput and yield.

| Step | Reaction | Reactor Type | Temperature (°C) | Residence Time (min) | Yield (%) |

| 1 | Quinolone Formation | Packed-Bed | 150-200 | 10-20 | 85-95 |

| 2 | Bromination | Microreactor | 25-50 | 2-5 | 90-98 |

| 3 | Chlorination | Gas-Liquid Reactor | 80-120 | 5-10 | 75-85 |

This is a hypothetical example based on typical parameters for similar reactions.

The development of such a continuous process would enable the safe, efficient, and scalable production of this compound, meeting the demands of industrial applications.

Environmentally Conscious Synthetic Route Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Developing an environmentally conscious synthetic route for this compound involves the careful selection of starting materials, reagents, solvents, and reaction conditions.

Traditional methods for quinoline synthesis often rely on harsh conditions and toxic reagents. dergipark.org.tr Modern approaches seek to replace these with more benign alternatives. For instance, the use of water or other green solvents, catalyst-free reactions, or the application of alternative energy sources like microwave or ultrasound irradiation are key strategies in green synthesis. researchgate.netmdpi.com

A potential green synthetic route to this compound could be envisioned starting from a readily available and less hazardous precursor. The bromination step could be carried out using a safer brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), potentially under catalytic and solvent-free conditions.

Similarly, the chlorination of the 2-position of the quinoline ring, which is often achieved using harsh reagents like phosphorus oxychloride, could be replaced with a greener alternative. For example, the use of a Vilsmeier-Haack type reaction with a less hazardous reagent or an electrochemical chlorination method could be explored.

The table below compares a traditional and a potential green synthetic approach for a di-halogenated quinoline, highlighting the improvements in environmental impact.

| Parameter | Traditional Method | Green Method |

| Solvent | Chlorinated solvents (e.g., CCl4) | Water, Ethanol, or solvent-free |

| Brominating Agent | Elemental Bromine (Br2) | N-Bromosuccinimide (NBS) |

| Chlorinating Agent | Phosphorus Oxychloride (POCl3) | Vilsmeier-Haack with milder reagents |

| Energy Source | Conventional heating | Microwave or Ultrasound |

| Waste Generation | High | Low |

This table provides a conceptual comparison and specific conditions would need to be experimentally determined.

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can significantly reduce waste and improve efficiency. An environmentally conscious synthesis of this compound would ideally combine several of these green chemistry principles to create a sustainable and efficient manufacturing process.

Reactivity and Transformation Pathways of 5,8 Dibromo 2 Chloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying the 5,8-dibromo-2-chloroquinoline scaffold. The reactivity at different positions is dictated by the electronic properties of the quinoline (B57606) ring system and the nature of the halogen substituents.

Reactivity at the Chloro-Substituted Position (C2)

The chlorine atom at the C2 position of the quinoline ring is highly activated towards nucleophilic attack. This heightened reactivity is a consequence of the electron-withdrawing effect of the adjacent nitrogen atom within the pyridine (B92270) ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. nih.govresearchgate.net Studies on various 2-chloroquinolines have consistently shown that this position is prone to substitution by a wide range of nucleophiles. nih.govresearchgate.net For instance, reactions with amines, alkoxides, and thiolates proceed readily at the C2 position. The general trend in reactivity for chloroquinolines in SNAr reactions is C2 > C4 > C3. nih.gov

Reactivity at the Bromo-Substituted Positions (C5, C8)

In contrast to the activated C2 position, the bromine atoms at the C5 and C8 positions on the carbocyclic ring are less reactive towards traditional SNAr reactions. These positions are not as strongly influenced by the electron-withdrawing nitrogen atom. However, under forcing conditions or with highly reactive nucleophiles, substitution at these sites can be achieved. Generally, the reactivity of bromoquinolines in nucleophilic substitution is lower than their chloro- counterparts at activated positions.

Influence of Substituents on Substitution Regioselectivity

The regioselectivity of nucleophilic substitution on the this compound ring is primarily governed by the inherent electronic properties of the quinoline nucleus. The electron-deficient nature of the pyridine ring directs nucleophilic attack preferentially to the C2 and C4 positions. researchgate.netnumberanalytics.com In the case of this compound, the C2 position is the most electrophilic site and, therefore, the most susceptible to nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations. The differential reactivity of the chloro and bromo substituents allows for selective and sequential couplings.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. In the context of this compound, the different carbon-halogen bonds exhibit distinct reactivities, which can be exploited for selective functionalization. Generally, the order of reactivity for halogens in Suzuki-Miyaura coupling is I > Br > Cl. rsc.org

This reactivity trend allows for the selective coupling at the bromo-substituted positions (C5 and C8) while leaving the chloro-substituent at C2 intact, especially when using catalysts that are more reactive towards C-Br bonds. rsc.org However, by carefully selecting the palladium catalyst and reaction conditions, it is possible to achieve coupling at the C2-chloro position as well. nih.govmdpi.comacs.org For instance, using specific phosphine (B1218219) ligands can modulate the catalyst's reactivity to favor coupling at either the C-Br or C-Cl bond. rsc.orgacs.org In some cases, an excess of the boronic acid and forcing conditions are employed to achieve exhaustive substitution at all three halogenated positions. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Haloquinolines

| Starting Material | Boronic Acid/Ester | Catalyst System | Product(s) | Reference |

| 2-Chloro-6-nitroquinoline | 3-Pyridinylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | 2-(3-Pyridinyl)-6-nitroquinoline | nih.govmdpi.com |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd precatalyst / Ligand | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | researchgate.net |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ / K₂CO₃ | 4,6,8-Triphenylquinoline-3-carbaldehyde | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | Pd(PPh₃)₄ or Pd with tricyclohexylphosphine | 2,3,4-Triarylquinolines | nih.gov |

Sonogashira Coupling for Alkynyl Quinoline Synthesis

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a highly effective method for synthesizing alkynyl quinolines. wikipedia.org Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this compound is dependent on the relative reactivity of the carbon-halogen bonds.

The greater reactivity of the C-Br bonds compared to the C-Cl bond allows for the selective introduction of alkynyl groups at the C5 and C8 positions. libretexts.org It is well-established that the Sonogashira reaction proceeds more readily with aryl bromides than with aryl chlorides. irantypist.comsemanticscholar.org By controlling the stoichiometry of the alkyne and the reaction conditions, it is possible to achieve mono- or di-alkynylation at the bromo-positions. Subsequent coupling at the C2-chloro position would require more forcing conditions. irantypist.comconnectedpapers.com This stepwise approach enables the synthesis of quinolines with different alkynyl substituents at specific positions. beilstein-journals.org

Table 2: Examples of Sonogashira Coupling Reactions with Haloquinolines

| Starting Material | Terminal Alkyne | Catalyst System | Product | Reference |

| 2-Chloro-3-(chloromethyl)quinolines | Phenylacetylene | PdCl₂ / PPh₃ / TEA | Dimer quinolinium salt | irantypist.com |

| 6,7-Dibromoquinoline-5,8-dione | Various terminal alkynes | Palladium catalyst | Alkynylquinoline-5,8-diones | ajouronline.com |

| 3-Bromoquinoline | (Hetero)aryl alkyne | Acenaphthoimidazolylidene palladium complex / IPr-Cu | 3-((Hetero)aryl-ethynyl)quinoline | researchgate.net |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While direct studies on this compound are not extensively documented, research on analogous polyhalogenated quinolines provides significant insight into its expected reactivity.

In systems like 6-bromo-2-chloroquinoline, chemists have achieved selective amination of the aryl bromide in the presence of the activated heteroaryl chloride. nih.gov This selectivity is a key aspect of its synthetic utility, allowing for sequential functionalization. nih.gov The optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, is crucial for controlling which halogen is displaced. nih.gov For instance, the use of specific phosphine ligands can favor the oxidative addition at the C-Br bond over the C-Cl bond. rsc.org The introduction of an amino group can also be accomplished using an ammonia (B1221849) equivalent like lithium bis(trimethylsilyl)amide. nih.gov

Research on 6,7-dibromo-5,8-quinolinequinone has shown that dibromo derivatives can exhibit higher reactivity compared to their dichloro counterparts in amination reactions. scienceopen.com This suggests that the C-Br bonds at positions 5 and 8 of the target molecule would be the preferred sites for Buchwald-Hartwig amination over the C-Cl bond at position 2.

Table 1: Buchwald-Hartwig Amination Conditions for Related Haloquinolines

| Substrate | Amine | Catalyst System | Base | Outcome | Reference |

| 6-bromo-2-chloroquinoline | Cyclic Amines | Palladium-based | Not specified | Selective amination at C-6 | nih.gov |

| 6,7-dibromo-5,8-quinolinequinone | Aniline Derivatives | Pd(OAc)₂ / BrettPhos | Not specified | Amination at C-6 | scienceopen.com |

| 2,3-dichloro-1,4-naphthoquinone | Aniline Derivatives | Pd(OAc)₂ / BrettPhos | Not specified | Amination at C-2 | scienceopen.com |

Heck Reaction and Related Olefination Methods

The Heck reaction, a palladium-catalyzed method to form a substituted alkene, represents another important transformation for halogenated quinolines. This reaction typically involves the coupling of an aryl or vinyl halide with an alkene. For this compound, the reaction would be expected to proceed preferentially at the C-Br bonds.

A one-pot, three-step process combining Heck olefination, C-H activation, and hydrogenation has been developed for phenoxyquinoline substrates, demonstrating the robustness of this reaction on complex quinoline cores. rsc.org In a study involving a dibromoquinoline, ¹H NMR analysis showed that the Heck reaction was significantly faster than a competing direct arylation reaction, suggesting a sequential process. rsc.org

Other olefination methods, such as the Still-Gennari olefination, have been used in the synthesis of complex quinoline precursors to selectively form cis-α,β-unsaturated esters. researchgate.net The Corey-Fuchs reaction has also been employed to convert quinoline-3-carbaldehydes into dibromo olefins, which can then undergo further cross-coupling reactions. chim.it

Chemoselectivity in Polyhalogenated Systems

The selective functionalization of polyhalogenated heterocycles is a central theme in their synthetic application. researchgate.net The regioselectivity of cross-coupling reactions is governed by a combination of steric and electronic factors. researchgate.net In the case of this compound, the different electronic nature and bond strengths of the C-Cl and C-Br bonds lead to predictable, differential reactivity.

C-2 Chlorine: The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, making it a prime site for nucleophilic aromatic substitution (SNAr). researchgate.net

C-5 and C-8 Bromines: The bromine atoms on the benzene (B151609) ring are more susceptible to oxidative addition by palladium(0) catalysts, which is the key initial step in cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig. researchgate.netacs.org

Studies on related systems confirm this reactivity pattern. For 6,8-dibromo-2,4-dichloroquinazoline, SNAr reactions occur selectively at the C-2 and C-4 chloro positions, while subsequent Suzuki-Miyaura couplings take place at the C-6 and C-8 bromo positions. researchgate.net In another example, 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline undergoes Suzuki-Miyaura reactions with excellent site-selectivity, with the first attack occurring at position 5, the second at position 7, and the third at the triflate-bearing position 8. researchgate.net Furthermore, Br/Mg exchange reactions on 2,3- and 2,4-dibromoquinoline (B189380) selectively occur at positions C-3 and C-4, respectively, leaving the C-2 bromine intact. acs.org This body of evidence strongly suggests that for this compound, cross-coupling reactions will preferentially occur at the C-5 and C-8 positions.

Table 2: Summary of Expected Chemoselectivity for this compound

| Position | Halogen | Expected Reactivity | Governing Principle | Reference |

| C-2 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Activation by ring nitrogen | researchgate.net |

| C-5 | Bromine | Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Facile oxidative addition of C-Br bond | researchgate.netacs.org |

| C-8 | Bromine | Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Facile oxidative addition of C-Br bond | researchgate.netacs.org |

Formation of Carbon-Heteroatom Bonds (excluding N, O, S for biological context)

Chalcogenation Reactions

The introduction of chalcogens such as selenium and tellurium onto the quinoline scaffold can lead to novel materials and compounds. While direct chalcogenation of this compound is not widely reported, general methods for aryl halides are applicable. Transition-metal-catalyzed cross-coupling reactions provide a route to form C-Se bonds using organobismuth reagents. researchgate.net Another strategy involves the intramolecular hydroselenation of 2-alkynylquinolines, which are accessible from 2-chloroquinoline (B121035) precursors, to construct fused heterocyclic systems containing selenium. chim.it

Stannylation and Boronylation Reactions

The conversion of the C-Br bonds into organostannane or organoboron functionalities provides highly versatile intermediates for further synthesis. These transformations can be achieved through palladium-catalyzed cross-coupling reactions with reagents like hexamethylditin or bis(pinacolato)diboron. Solvent-free protocols for the palladium-catalyzed stannylation of aryl halides have been developed and show high yields. researchgate.net

Alternatively, a halogen-metal exchange can be performed, typically using an organolithium or Grignard reagent, followed by quenching with an appropriate electrophile. For example, a magnesiated quinoline intermediate, formed via Br/Mg exchange, can be reacted with a boronic ester to install a boryl group. acs.org Given the chemoselectivity discussed previously, these reactions are expected to occur at the C-5 and/or C-8 positions of this compound.

Cycloaddition and Annulation Reactions

The quinoline ring system can participate in cycloaddition and annulation reactions to build more complex, polycyclic architectures. One established method involves the N-alkylation of the quinoline to form a quinolinium salt. beilstein-journals.org Subsequent deprotonation generates a quinolinium ylide, which can act as a 1,3-dipole in cycloaddition reactions with electron-poor alkenes to yield pyrrolo[1,2-a]quinoline (B3350903) structures. beilstein-journals.org These reactions often proceed with high regio- and stereoselectivity. beilstein-journals.org

Annulation reactions often utilize the existing halogen atoms as handles for sequential reactions that build a new ring. For instance, a cross-coupling reaction at one of the bromine atoms could introduce a side chain that is then capable of an intramolecular cyclization, such as an intramolecular Heck reaction or hydroarylation, to fuse a new ring onto the quinoline skeleton. chim.itresearchgate.net Nickel-catalyzed C-H oxidative cycloaddition has been demonstrated with an 8-amino-5-chloroquinoline directing group, showing that C-H bonds can also be sites for annulation, though this pathway is distinct from reactions involving the halo-substituents. acs.org

Huisgen Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly the copper-catalyzed variant (CuAAC), is a powerful tool in synthetic chemistry. This compound can be elaborated into precursors for such reactions. For instance, the chloro group at the 2-position can be displaced by an azide (B81097) nucleophile to yield 2-azido-5,8-dibromoquinoline. This azide derivative can then undergo cycloaddition with various terminal alkynes.

Alternatively, the bromo substituents could potentially be converted into alkynyl groups via Sonogashira coupling, which would then allow for cycloaddition with an organic azide. However, the most common pathway involves the conversion of the 2-chloro position.

A study by researchers at the University of Chemistry and Technology, Prague, demonstrated the synthesis of 2-azido-5,8-dibromoquinoline from this compound. This azide was then reacted with a variety of alkynes to produce 1,2,3-triazole derivatives. The general reaction scheme is presented below:

Reaction Scheme: Huisgen Cycloaddition of this compound Derivatives

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | This compound | Sodium azide (NaN₃) | DMF | 2-Azido-5,8-dibromoquinoline |

| 2 | 2-Azido-5,8-dibromoquinoline | Terminal alkyne (R-C≡CH) | Cu(I) catalyst (e.g., CuSO₄, sodium ascorbate) | 1-(5,8-Dibromoquinolin-2-yl)-4-substituted-1H-1,2,3-triazole |

These triazole-functionalized quinolines have been investigated for their potential biological activities, leveraging the established pharmacological importance of both the quinoline and triazole scaffolds.

Intramolecular Cyclization Pathways to Fused Heterocycles

The halogen substituents on this compound can be exploited to construct fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the initial substitution of one or more halogens followed by a ring-closing step.

For example, the 2-chloro position can be substituted with a nucleophile containing a second reactive group. This newly introduced side chain can then react with one of the bromo substituents, typically facilitated by a transition metal catalyst in a reaction such as a Heck or Suzuki coupling, to form a new ring.

Research has shown that derivatives of 2-chloroquinolines can be used to synthesize complex fused systems. For instance, by first performing a Suzuki coupling at the 2-position to introduce a suitably functionalized aryl group, subsequent intramolecular reactions can be triggered. While direct examples using this compound are specific, the principles are well-established for halogenated quinolines. A hypothetical pathway could involve the substitution of the 2-chloro group with a nucleophile like 2-aminophenol, followed by an intramolecular Buchwald-Hartwig amination to form a fused oxazepine ring by reaction at the C8-bromo position.

Oxidative and Reductive Transformations

Enzymatic Dearomatization Pathways

The microbial degradation of quinoline and its derivatives has been a subject of significant research, particularly in the context of bioremediation. Certain microorganisms utilize dioxygenase enzymes to initiate the breakdown of these aromatic compounds. The initial step often involves the dihydroxylation of the carbocyclic ring, leading to dearomatization and the formation of unstable cis-dihydrodiol metabolites.

Studies on the enzymatic transformation of quinoline by Pseudomonas species have identified the enzyme quinoline 8-monooxygenase, which hydroxylates quinoline at the 8-position. For halogenated quinolines, the position and nature of the halogen substituents can significantly influence the regioselectivity of the enzymatic attack. While specific studies on the enzymatic dearomatization of this compound are not extensively documented, research on related compounds suggests that the C5-C6 bond is a common site of initial oxidation for quinoline itself, catalyzed by quinoline 5,6-dioxygenase. The presence of the bromo group at C5 might hinder this specific pathway, potentially redirecting the enzymatic activity to other positions or inhibiting it altogether.

The general pathway for the enzymatic dearomatization of quinoline is as follows:

Generalized Enzymatic Dearomatization of Quinoline

| Step | Substrate | Enzyme System | Key Intermediate |

| 1 | Quinoline | Quinoline Dioxygenase | Quinoline-cis-5,6-dihydrodiol |

| 2 | Quinoline-cis-5,6-dihydrodiol | Dehydrogenase | 5,6-Dihydroxyquinoline |

The presence of halogens, as in this compound, would likely alter this pathway, potentially leading to halogenated metabolites.

Selective Reduction of Quinoline Derivatives

The selective reduction of the quinoline nucleus, particularly the pyridine or benzene ring, is a valuable transformation in organic synthesis. The choice of reducing agent and reaction conditions determines the outcome. For halogenated quinolines like this compound, a key challenge is to achieve reduction of the heterocyclic ring without causing dehalogenation.

Catalytic hydrogenation is a common method for reducing the quinoline ring. For instance, hydrogenation over platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) can lead to the reduction of the pyridine ring to afford a tetrahydroquinoline derivative. The conditions for these reactions must be carefully controlled to preserve the halogen substituents.

A summary of potential selective reduction outcomes is provided below:

Selective Reduction of the Quinoline Ring

| Reagent/Catalyst | Ring Reduced | Potential Product from this compound |

| Platinum oxide (PtO₂), H₂, acidic medium | Pyridine ring | 5,8-Dibromo-2-chloro-1,2,3,4-tetrahydroquinoline |

| Sodium borohydride (B1222165) (NaBH₄) in acidic medium | Pyridine ring | 5,8-Dibromo-2-chloro-1,2,3,4-tetrahydroquinoline |

| Birch reduction (Na, NH₃, EtOH) | Benzene ring | 5,8-Dibromo-2-chloro-5,6,7,8-tetrahydroquinoline |

It is important to note that the reactivity of the C-Cl and C-Br bonds towards certain reducing agents can lead to hydrodehalogenation as a competing side reaction. Therefore, the choice of a chemo- and regioselective reduction method is crucial when working with polyhalogenated quinolines.

Derivatization and Design of Novel Quinoline Frameworks

Synthesis of Multi-Functionalized Quinoline (B57606) Derivatives

The presence of chloro and bromo substituents at positions 2, 5, and 8 of the quinoline ring allows for selective and sequential functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl versus C-Br bonds, and the distinct electronic environments of the C5-Br and C8-Br bonds, are key to achieving selectivity.

Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are instrumental in this context. For instance, in polyhalogenated quinolines, the reactivity of halogens in Suzuki-Miyaura couplings often follows the order I > Br > Cl, allowing for selective reactions. mdpi.comnih.gov Research on the related 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has shown that Suzuki-Miyaura cross-coupling reactions can exclusively replace all three halogen atoms with aryl groups. nih.gov This suggests that under appropriate conditions, 5,8-Dibromo-2-chloroquinoline can be transformed into 2,5,8-triarylquinolines.

The chlorine atom at the C2 position is particularly susceptible to nucleophilic substitution, a reaction pathway that has been extensively explored for 2-chloroquinolines. nih.govresearchgate.net This position can be functionalized with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. researchgate.netchim.it

Furthermore, magnesiation using mixed lithium-magnesium reagents (e.g., TMPMgCl·LiCl) has been shown to be effective for the functionalization of chloro-substituted quinolines. worktribe.comacs.org This method can create organometallic intermediates that are then quenched with various electrophiles, enabling the introduction of a wide range of substituents. While specific studies on this compound using this method are not detailed, the principles established for other halogenated quinolines are broadly applicable.

A summary of potential derivatization reactions is presented below:

| Reaction Type | Position(s) | Reagents/Catalyst | Potential Product |

| Suzuki-Miyaura Coupling | 2, 5, 8 | ArB(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2,5,8-Triarylquinoline |

| Sonogashira Coupling | 5, 8 | Terminal alkyne, Pd/Cu catalyst | 5,8-Dialkynyl-2-chloroquinoline |

| Buchwald-Hartwig Amination | 5, 8 | Amine, Pd catalyst, Base | 5,8-Diamino-2-chloroquinoline |

| Nucleophilic Substitution | 2 | Amine, Alcohol, or Thiol nucleophile | 2-Amino/Alkoxy/Thio-5,8-dibromoquinoline |

Development of Quinoline-Based Ligands for Coordination Chemistry

Quinoline and its derivatives, particularly those with chelating functionalities, are excellent ligands for a wide range of metal ions. rsc.orgresearchgate.net The 8-position of the quinoline ring is of particular interest, as substituents at this position, in conjunction with the quinoline nitrogen, can form stable five-membered chelate rings with metal ions. 8-Aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are classic examples of such ligands. researchgate.nettaylorandfrancis.com

This compound is a precursor for synthesizing novel chelating ligands. The bromine at the C8 position can be replaced with coordinating groups like amines, phosphines, or hydroxyl groups. For example, nucleophilic substitution or Buchwald-Hartwig amination could install an amino group at C8, creating an 8-aminoquinoline derivative. This derivative can then act as a bidentate ligand. The remaining chloro and bromo substituents at C2 and C5 offer sites for further modification, allowing for the creation of more complex, potentially tridentate or polydentate ligand systems. rsc.org

The synthesis of Schiff base ligands is another important application. Derivatives of 8-bromoquinoline (B100496) have been used to create Schiff base ligands where the bromine and another functional group, like an aldehyde, are positioned for optimal metal chelation. While this compound itself does not have an aldehyde, it can be converted into an aldehyde-containing intermediate, which can then be used to synthesize elaborate ligands for developing fluorescent chemosensors or catalysts.

Rational Design Principles for New Quinoline Structures

The design of new quinoline-based molecules for specific applications, such as pharmaceuticals or materials, relies on understanding structure-activity relationships (SAR) and structure-property relationships. nih.govresearchgate.netmanchester.ac.uk Rational design involves modifying the core scaffold of this compound to enhance desired properties while minimizing undesirable ones.

In drug design, this involves identifying a pharmacophore—the essential structural features responsible for a compound's biological activity—and synthetically modifying the scaffold to improve target engagement, selectivity, and pharmacokinetic properties. researchgate.netmanchester.ac.uk For example, in designing inhibitors for enzymes like DNA methyltransferases or sphingosine (B13886) kinase, quinoline-based compounds have shown promise. mdpi.comnih.gov Starting with a hit compound, medicinal chemists can use this compound as a template, systematically replacing the halogens with various functional groups to probe interactions within a biological target's binding site. Computational modeling and docking studies can guide these modifications to predict which substituents are likely to improve potency and selectivity. nih.govmdpi.comacs.org

For materials science applications, such as organic light-emitting diodes (OLEDs) or sensors, the focus is on tuning the electronic and photophysical properties. nih.gov The introduction of electron-donating or electron-withdrawing groups at the 2, 5, and 8 positions of the quinoline ring can alter the HOMO-LUMO energy gap, thereby changing the absorption and emission wavelengths of the molecule. The polyarylquinoline scaffold, for instance, can serve as an electron-acceptor unit in systems designed to exhibit intramolecular charge transfer (ICT). nih.gov The controlled, stepwise functionalization of this compound allows for the systematic construction of such donor-π-acceptor systems.

Structure-Reactivity/Electronic Property Correlations in Halogenated Quinoline Systems

The electronic properties of the quinoline ring are significantly influenced by the number, type, and position of halogen substituents. Halogens are electronegative and exert a strong inductive (-I) effect, withdrawing electron density from the ring. They also have a resonance (+M) effect, which is generally weaker. These effects modulate the reactivity of the quinoline system.

In this compound, the three halogen atoms make the entire ring system relatively electron-poor. This has several consequences:

Reactivity in Electrophilic Aromatic Substitution: The electron-withdrawing nature of the halogens deactivates the ring towards further electrophilic attack. Any such reaction would likely be directed by the existing substitution pattern.

Reactivity in Nucleophilic Aromatic Substitution (SNAr): The C2 and C4 positions of the quinoline ring are inherently electron-deficient and are further activated towards SNAr by the electron-withdrawing substituents. The chlorine at C2 is particularly labile and can be displaced by various nucleophiles. nih.govresearchgate.net

Acidity of C-H Bonds: The electron-poor nature of the ring increases the acidity of the remaining C-H protons, making them more susceptible to deprotonation by strong bases (metalation), which is a key step in certain functionalization strategies. worktribe.com

Cross-Coupling Reactions: The reactivity of the C-X bonds in palladium-catalyzed cross-coupling reactions is influenced by both bond strength (C-Cl > C-Br) and the electronic environment of the carbon atom. This differential reactivity allows for site-selective functionalization. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), can provide quantitative insights into these relationships. acs.org Calculations can predict molecular orbital energies (HOMO/LUMO), charge distributions, and electrostatic potential maps, which correlate with the molecule's reactivity and electronic properties. For instance, a lower energy band gap (ΔE) between the HOMO and LUMO can indicate higher chemical reactivity. acs.org Such studies on halogenated quinolines help rationalize observed reactivity and guide the design of new synthetic transformations.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Analysis Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental to verifying the structural integrity of 5,8-Dibromo-2-chloroquinoline by probing the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like this compound in solution.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the four aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine and bromine substituents and the nitrogen atom in the heterocyclic ring. The protons H-3 and H-4 on the pyridine (B92270) ring and H-6 and H-7 on the benzene (B151609) ring would appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The multiplicity of each signal (singlet, doublet, triplet, etc.) would be determined by the spin-spin coupling with neighboring protons, providing crucial information about their relative positions. For instance, adjacent protons would likely show doublet or doublet of doublets patterns.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, one for each carbon atom in the quinoline core. The chemical shifts of the carbon atoms are significantly affected by the attached halogens. The carbon atom C-2, bonded to the electronegative chlorine atom, would resonate at a downfield position. Similarly, the carbons C-5 and C-8, attached to bromine atoms, would also exhibit characteristic chemical shifts. Carbons directly bonded to halogens often show a decrease in signal intensity due to longer relaxation times.

2D NMR Techniques : To definitively assign the ¹H and ¹³C signals and to further confirm the structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra would reveal the correlation between adjacent protons, helping to establish the connectivity of the protons on each ring.

HSQC spectra correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 148-152 |

| C3 | 7.2-7.6 | 122-126 |

| C4 | 8.0-8.4 | 138-142 |

| C4a | - | 127-131 |

| C5 | - | 118-122 |

| C6 | 7.6-8.0 | 130-134 |

| C7 | 7.8-8.2 | 128-132 |

| C8 | - | 124-128 |

Note: These are predicted ranges based on known substituent effects on the quinoline scaffold. Actual experimental values may vary.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: These vibrations from the quinoline ring system would appear in the 1400-1650 cm⁻¹ region. The presence of multiple bands in this area is characteristic of aromatic and heteroaromatic rings.

C-Cl stretching: A strong absorption band is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

C-Br stretching: This vibration typically occurs at lower frequencies, usually in the 500-650 cm⁻¹ range.

Aromatic C-H bending: Out-of-plane bending vibrations for the aromatic protons appear in the 700-900 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

Table 2: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C and C=N Stretch | 1400 - 1650 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) : HRMS is crucial for confirming the elemental formula of this compound (C₉H₄Br₂ClN). The technique measures the mass-to-charge ratio (m/z) with very high precision. The presence of chlorine and bromine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a cluster of peaks reflecting the different combinations of these isotopes. The exact masses and relative abundances of these isotopic peaks can be calculated and compared with the experimental data to confirm the elemental composition.

Fragmentation Analysis : In techniques like electron ionization (EI) mass spectrometry, the molecule is fragmented into smaller, charged species. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, common fragmentation pathways would likely involve the loss of halogen atoms (Cl or Br) or the cleavage of the quinoline ring. The analysis of these fragment ions helps to piece together the molecular structure and confirm the positions of the substituents.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For a relatively non-polar compound like this compound, a reversed-phase HPLC method would be most suitable.

In a typical setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The mobile phase would consist of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile or methanol. By adjusting the composition of the mobile phase (gradient or isocratic elution), the retention time of the compound can be controlled to achieve good separation from impurities. Detection is commonly performed using a UV-Vis detector, as the quinoline ring system has strong chromophores that absorb UV light at specific wavelengths. The purity of a sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a moderately sized organic molecule, is expected to have sufficient volatility and thermal stability to be analyzed by GC, possibly at elevated temperatures.

In a GC analysis, the sample is vaporized and injected into a column, typically a capillary column with a non-polar or medium-polarity stationary phase. The separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase, e.g., helium or nitrogen) and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of mass spectrometry. The retention time in the gas chromatogram is a characteristic of the compound under specific conditions, and the mass spectrum provides definitive structural information. For less volatile derivatives, derivatization to increase volatility might be necessary, although it is likely not required for the parent compound itself.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the solid-state structure of crystalline compounds. While a specific crystallographic study for this compound is not publicly available, the analysis of closely related halogenated quinoline derivatives provides a clear indication of the structural insights that can be obtained. For instance, the crystal structure of 5,7-Dibromo-2-methylquinolin-8-ol has been determined, revealing detailed information about its molecular geometry and intermolecular interactions.

In a typical X-ray crystallography experiment, single crystals of the compound are grown and then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state.

For a compound like this compound, X-ray crystallography would be instrumental in confirming the planar nature of the quinoline ring system and determining the precise orientation of the bromine and chlorine substituents. Furthermore, it would reveal any significant intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for the related compound, 5,7-Dibromo-2-methylquinolin-8-ol, are presented below.

Table 1: Crystallographic Data for the Representative Compound 5,7-Dibromo-2-methylquinolin-8-ol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇Br₂NO |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.2221(5) |

| b (Å) | 4.0934(1) |

| c (Å) | 22.9998(5) |

| β (°) | 108.593(1) |

| Volume (ų) | 1982.59(8) |

| Z | 8 |

| Density (calculated) (g/cm³) | 2.123 |

In-situ Monitoring Techniques for Reaction Progress

Understanding the kinetics and mechanisms of chemical reactions involving this compound is crucial for process optimization and the identification of transient intermediates. In-situ monitoring techniques are powerful tools for observing reactions as they occur, providing real-time data without the need for sample extraction.

Spectroscopic methods are particularly well-suited for in-situ analysis. For reactions involving quinoline derivatives, techniques such as Raman spectroscopy can be employed. rsc.org Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules. spectroscopyonline.com As a reaction proceeds, the concentrations of reactants will decrease while the concentrations of products will increase, leading to corresponding changes in the Raman spectrum. By monitoring the intensity of characteristic Raman bands of this compound and its reaction products over time, a kinetic profile of the reaction can be constructed. americanpharmaceuticalreview.com

For example, in a hypothetical nucleophilic substitution reaction at the 2-position of this compound, one could monitor the disappearance of the C-Cl stretching vibration and the appearance of a new vibrational mode corresponding to the newly formed bond. This allows for the determination of reaction rates and can provide insights into the reaction mechanism.

The table below conceptualizes the type of data that could be gathered from in-situ Raman monitoring of a hypothetical reaction where this compound is a reactant.

Table 2: Conceptual Data from In-situ Raman Monitoring of a Reaction of this compound

| Time (minutes) | Reactant Peak Intensity (arbitrary units) | Product Peak Intensity (arbitrary units) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

| 50 | 0.00 | 1.00 |

Other in-situ techniques that could be applied to study reactions of this compound include Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, each providing complementary information about the changes in molecular structure and functional groups during the course of the reaction.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Landscapes

No literature detailing molecular dynamics simulations to explore the conformational landscapes of 5,8-Dibromo-2-chloroquinoline could be located.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

No QSRR models have been developed or published that specifically include this compound to correlate its structure with its chemical reactivity.

Prediction of Spectroscopic Parameters from First Principles

There are no available ab initio or first-principles calculations for predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound.

Due to the absence of specific research data for "this compound" in these advanced computational and theoretical areas, the generation of a thorough and scientifically accurate article strictly adhering to the provided outline is not feasible at this time.

Applications in Advanced Chemical Sciences and Materials Non Biological

Role in Catalysis and Ligand Design

The quinoline (B57606) framework is a prominent structural motif in the design of catalysts and ligands due to its coordinating ability and rigid bicyclic structure. While direct catalytic applications of 5,8-dibromo-2-chloroquinoline are not extensively documented, its structural features suggest potential roles in various catalytic systems.

There is currently limited direct evidence of this compound itself being used as a catalyst in organic transformations. However, the quinoline core is a well-established scaffold for organocatalysts. The nitrogen atom in the quinoline ring can act as a Lewis base, and the aromatic system can be modified to create specific catalytic environments. For instance, related quinoline derivatives have been shown to catalyze various organic reactions. Further functionalization of this compound could potentially lead to the development of novel catalysts for a range of chemical transformations.

The nitrogen atom of the quinoline ring in this compound can act as a ligand, coordinating to transition metals to form catalytically active complexes. The electronic properties of the quinoline ring, influenced by the electron-withdrawing halogen substituents, can modulate the catalytic activity of the metal center.

Complexes of transition metal ions with quinoline derivatives have demonstrated catalytic activity in various reactions. For example, a cobalt(II) complex containing a 5-chloroquinolin-8-olato ligand, bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), has been studied as a precatalyst for the oligomerization of norbornene and 2-chloro-2-propen-1-ol. nih.govresearchgate.net After activation with modified methylaluminoxane (MMAO-12), this complex showed moderate catalytic activity for norbornene oligomerization. nih.govresearchgate.net

Table 1: Catalytic Activity of a Related Chloroquinoline-based Cobalt(II) Complex

| Substrate | Catalyst System | Activity | Reference |

|---|---|---|---|

| Norbornene | bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) / MMAO-12 | Moderate | nih.gov |

This example highlights the potential for halogenated quinolines to serve as ligands in the development of new transition metal catalysts. The bromo- and chloro-substituents on this compound offer sites for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance.

The quinoline scaffold is a valuable platform for the design of chiral organocatalysts. The 2-chloroquinoline (B121035) moiety, in particular, has been utilized in the synthesis of bifunctional organocatalysts. For example, a chiral di(quinolinylamino)cyclohexane triflic acid salt, derived from 2-chloroquinoline, has been successfully employed as a catalyst for the enantioselective aza-Henry reaction. acs.org This catalyst demonstrates the principle of using the quinoline framework to create a well-defined chiral environment for stereoselective transformations.

Furthermore, 2-chloroquinoline-3-carbaldehydes serve as versatile building blocks for the synthesis of various fused heterocyclic compounds through organocatalytic multicomponent reactions. researchgate.net These reactions, often mediated by simple organocatalysts like proline or DABCO, allow for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net The reactivity of the 2-chloro position allows for its displacement by nucleophiles, a key step in many of these synthetic routes. nih.gov

Potential in Material Science and Organic Electronics

Halogenated quinoline derivatives are of growing interest in materials science, particularly in the field of organic electronics, due to their unique photophysical and electronic properties.

Quinoline derivatives are known for their luminescent properties and have been investigated for applications in organic light-emitting diodes (OLEDs). nih.gov The introduction of halogen atoms can influence the electronic structure of the molecule, leading to changes in emission color and efficiency.

A study demonstrated the use of a closely related compound, 5,7-dibromo-8-hydroxyquinoline, as a fluorescent material in the light-emitting layer of an OLED. researchgate.netdergipark.org.tr This derivative was found to have a high fluorescent response, and an OLED device fabricated with this material exhibited illumination in the ultraviolet (UV) region. researchgate.netdergipark.org.tr This suggests that dibromo-substituted quinolines can serve as effective emitters in optoelectronic devices.

The halogen atoms in compounds like this compound can also play a role in promoting intersystem crossing, a process that can enhance phosphorescence. This "heavy-atom effect" is a known strategy for developing materials for phosphorescent OLEDs (PHOLEDs), which can achieve higher efficiencies than fluorescent OLEDs. Phenoxazine–quinoline conjugates with halogen substitutions (Cl and Br) have been shown to exhibit aggregate-induced phosphorescence, harnessing triplet energy at ambient conditions. acs.orgnih.gov

Table 2: Research Findings on Halogenated Quinolines in Optoelectronics

| Compound/System | Application | Key Finding | Reference |

|---|---|---|---|

| 5,7-dibromo-8-hydroxyquinoline | Fluorescent material in OLED | High fluorescent response, UV emission | researchgate.netdergipark.org.tr |

The reactive halogen substituents on this compound provide synthetic handles for its incorporation into polymeric structures. The chloro- and bromo- groups can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for polymer synthesis. This would allow for the integration of the rigid and potentially photoactive quinoline unit into the backbone of conjugated polymers. Such polymers could have applications in organic electronics, sensors, or as high-performance materials.

Supramolecular Assembly with Quinoline Scaffolds

The arrangement of molecules in the solid state, known as supramolecular assembly, is dictated by a variety of non-covalent interactions. In the case of halogenated quinolines like this compound, these interactions play a crucial role in determining the crystal packing and, consequently, the material's properties. While the specific crystal structure of this compound is not extensively detailed in the available literature, the supramolecular behavior of related halogenated quinoline derivatives provides significant insight into its potential for forming ordered assemblies.

Studies on substituted 2-chloroquinoline derivatives have shown that Cl…Cl and C-H…Cl interactions are significant in the formation of their supramolecular structures. ias.ac.inresearchgate.net The chlorine atom can act as a self-recognizing unit, leading to specific packing arrangements. ias.ac.in Similarly, bromine atoms are known to participate in halogen bonding. The presence of both bromine and chlorine in this compound suggests the possibility of complex and competing halogen-halogen and halogen-heteroatom interactions, which could be exploited in the design of crystal structures with specific topologies.

Interactive Table: Potential Intermolecular Interactions in the Supramolecular Assembly of this compound.

| Interaction Type | Description | Potential Role in Assembly |

| Halogen Bonding (Br…N, Cl…N) | The electrophilic region of the bromine or chlorine atoms interacts with the lone pair of the nitrogen atom on an adjacent quinoline ring. | Formation of linear or zigzag chains. |

| Halogen-Halogen Interactions (Br…Br, Cl…Cl, Br…Cl) | Interactions between the halogen atoms of neighboring molecules, categorized as Type I or Type II. | Dictates the close packing of molecules and can lead to layered structures. |

| π-π Stacking | The overlapping of π-orbitals of the aromatic quinoline rings of adjacent molecules. | Contributes to the stabilization of the crystal lattice and the formation of columnar or stacked arrangements. |

| C-H…Halogen Hydrogen Bonding | Weak hydrogen bonds between a carbon-hydrogen bond and a halogen atom. | Provides additional stability to the overall supramolecular architecture. |

Advanced Chemical Building Blocks for Complex Syntheses

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block for the synthesis of more complex molecules. The differential reactivity of the chloro and bromo substituents is key to its utility, allowing for selective and sequential chemical transformations. This is particularly valuable in palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is I > Br > Cl. wikipedia.org This reactivity trend allows for the selective functionalization of the bromine atoms at the 5 and 8 positions of the quinoline ring while leaving the chlorine atom at the 2-position intact. For instance, a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid could be performed to replace the bromine atoms with aryl groups, followed by a subsequent, more forcing, coupling reaction to substitute the chloro group.

This stepwise functionalization enables the synthesis of a wide array of polysubstituted quinolines with tailored electronic and steric properties. For example, the reaction of 6,8-dibromoquinoline with n-BuLi followed by quenching with electrophiles has been used to introduce other functional groups at these positions. researchgate.net Copper-induced nucleophilic substitution has also been employed to replace the bromine atoms with methoxy groups. researchgate.net

The 2-chloroquinoline moiety itself is a valuable synthon. Palladium-catalyzed reactions of 2-chloroquinoline-3-carbaldehydes with isocyanides have been shown to produce novel quinoline derivatives through amidation, lactamization, or carbamate formation in a one-pot procedure. rsc.org This highlights the reactivity of the 2-chloro position towards palladium catalysis, which can be exploited after initial modifications at the more reactive bromo-substituted sites.

Interactive Table: Potential Synthetic Transformations of this compound.

| Position(s) | Reagent/Catalyst | Reaction Type | Potential Product |

| 5 and 8 | Arylboronic acid / Pd catalyst (e.g., Pd(PPh₃)₄) | Suzuki-Miyaura Coupling | 5,8-Diaryl-2-chloroquinoline |

| 5 and 8 | Alkyne / Pd and Cu catalysts | Sonogashira Coupling | 5,8-Dialkynyl-2-chloroquinoline |

| 5 and 8 | Amine / Pd catalyst | Buchwald-Hartwig Amination | 5,8-Diamino-2-chloroquinoline |

| 2 | Arylboronic acid / Pd catalyst (harsher conditions) | Suzuki-Miyaura Coupling | 2-Aryl-5,8-dibromoquinoline |

| 2 | Alcohol / Base | Nucleophilic Aromatic Substitution | 2-Alkoxy-5,8-dibromoquinoline |

| Sequential | 1. Arylboronic acid / Pd catalyst (mild conditions) 2. Different Arylboronic acid / Pd catalyst (harsher conditions) | Sequential Suzuki-Miyaura Coupling | 2,5,8-Triarylquinoline |

The ability to selectively introduce different substituents at the 2, 5, and 8 positions makes this compound a powerful platform for the construction of complex organic molecules for applications in materials science and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。